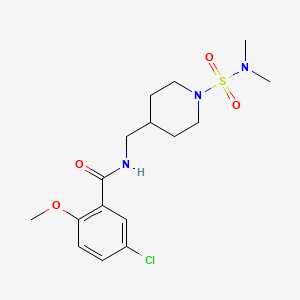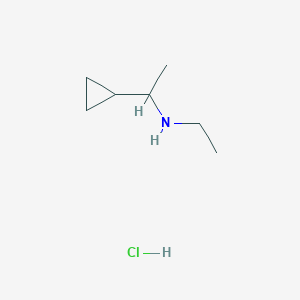
(2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid, also known as ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, antipyretic, and anti-inflammatory properties. It is one of the most commonly used drugs worldwide, with a wide range of applications in both clinical and research settings. In
科学研究应用
(2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid has a wide range of applications in scientific research. It is commonly used as a reference drug in pharmacological studies to compare the efficacy and safety of other NSAIDs. It has also been used in studies investigating the role of inflammation in various diseases, such as cancer, Alzheimer's disease, and cardiovascular disease. Additionally, (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid has been used in studies investigating the effects of NSAIDs on bone metabolism and the immune system.
作用机制
The mechanism of action of (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid involves inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid reduces the production of prostaglandins, which results in reduced inflammation, pain, and fever.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid are well-documented. In addition to its anti-inflammatory, analgesic, and antipyretic effects, (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid has been shown to have antioxidant properties. It has also been shown to reduce platelet aggregation, which may have implications for cardiovascular disease prevention. However, (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid has also been associated with gastrointestinal and renal toxicity, which limits its long-term use.
实验室实验的优点和局限性
(2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. Additionally, its effects can be easily measured using standard laboratory techniques. However, (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid also has several limitations. Its effects are not specific to any particular cell type or tissue, which may limit its usefulness in some studies. Additionally, its toxicity profile may limit its use in long-term studies.
未来方向
There are several future directions for research involving (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid. One area of interest is the development of more specific COX inhibitors that have fewer side effects than (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid. Another area of interest is the investigation of the effects of (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid on the microbiome, which may have implications for its long-term use. Additionally, (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid has been shown to have potential as a neuroprotective agent, and further research in this area may lead to new treatments for neurodegenerative diseases. Finally, the use of (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid in combination with other drugs, such as chemotherapeutic agents, is an area of active research.
Conclusion
(2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid, or (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid, is a widely used NSAID with a well-established mechanism of action. Its anti-inflammatory, analgesic, and antipyretic effects make it a valuable tool in both clinical and research settings. However, its toxicity profile and lack of specificity may limit its long-term use. Future research in the development of more specific COX inhibitors, investigation of the effects on the microbiome, and potential neuroprotective effects may lead to new treatments for a variety of diseases.
合成方法
The synthesis of (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid involves the condensation of 4-isobutylacetophenone with ethyl chloroformate, followed by hydrolysis and decarboxylation. The resulting product is then purified by recrystallization to obtain pure (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid.
属性
IUPAC Name |
(2S)-3-(4-ethylphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-10-4-6-11(7-5-10)8-9(2)12(13)14/h4-7,9H,3,8H2,1-2H3,(H,13,14)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZPPEQDIQJNFB-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C[C@H](C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide](/img/structure/B2606317.png)



![(4-isopropoxyphenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2606322.png)


![N-[(2,4,6-trimethylphenyl)carbamothioyl]benzamide](/img/structure/B2606328.png)




![2-[(Benzylamino)methyl]-4,6-dibromobenzenol](/img/structure/B2606336.png)